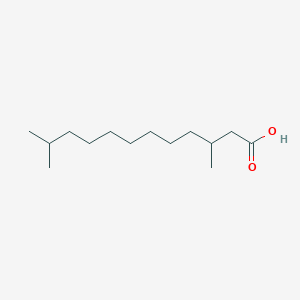

Dodecanoic acid, 3,11-dimethyl-

Description

Dodecanoic acid (lauric acid), a saturated medium-chain fatty acid (C12:0), is widely distributed in natural sources such as coconut oil, palm kernel oil, and plant extracts . This article focuses on comparative analyses of dodecanoic acid with structurally similar compounds, including esters, branched-chain fatty acids, and analogues with varying chain lengths.

Properties

CAS No. |

190332-37-7 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

3,11-dimethyldodecanoic acid |

InChI |

InChI=1S/C14H28O2/c1-12(2)9-7-5-4-6-8-10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |

InChI Key |

RXGAWROKQTVIJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCC(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Linear Precursors

Alkylation involves introducing methyl groups to a linear dodecanoic acid backbone. This method relies on nucleophilic substitution or electrophilic addition reactions.

Key Approaches

Silver Salt Alkylation

Reaction of silver carboxylates with methyl halides enables selective alkylation. For example, silver laurate reacts with methyl-d₃ bromide to yield methyl-d₃ laurate. While this method demonstrates feasibility for methyl group introduction, extending it to 3,11-dimethyl-dodecanoic acid requires sequential alkylation steps or regioselective catalysts.

Hydro-Alkylation with Alkyl Chloroformates

Ethylaluminum sesquichloride (Et₃Al₂Cl₃) catalyzes hydro-alkylation of unsaturated fatty acids. Methyl 10-undecenoate reacts with isopropyl chloroformate to form branched products. This method shows promise for introducing methyl groups at specific positions but requires optimization for dual substitution.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Silver salt reaction | Ag-laurate + CH₃Br, NH₃ | ~90% | |

| Et₃Al₂Cl₃-mediated | Methyl chloroformate, CH₂Cl₂, 25°C | 60–72% |

Claisen Condensation Strategies

Claisen condensation builds carbon chains through decarboxylative coupling. Biosynthetic pathways inspire chemical adaptations for branched fatty acid synthesis.

Biosynthetic Pathways

Microbial engineering enables de novo synthesis of fatty acid derivatives. Recent advances focus on ω-functionalized acids for polymer precursors.

Engineered E. coli Systems

A multi-enzyme cascade converts dodecanoic acid to ω-aminododecanoic acid, a nylon 12 monomer. Key steps include:

- Thioesterase cleavage of C12 acyl-ACP.

- P450 monooxygenase for ω-hydroxylation.

- Dehydrogenase oxidation to ω-keto acid.

- Reductive amination to ω-amino acid.

| Step | Enzyme/Conditions | Conversion | Reference |

|---|---|---|---|

| ω-Hydroxylation | P450 BM3 variant, NADPH, O₂ | >95% | |

| Reductive amination | ω-Keto acid + NH₃, NaBH₃CN | ~80% |

Hydrogenation of Unsaturated Intermediates

Unsaturated precursors are hydrogenated to saturated branched acids. While direct methods are limited, indirect routes via ozonolysis or catalytic hydrogenation are explored.

Catalytic Hydrogenation

11-Dodecenoic acid undergoes hydrogenation with Pd/C or Pt catalysts to yield dodecanoic acid. Pre-hydrogenation alkylation could introduce methyl groups, but regioselectivity remains a challenge.

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 11-Dodecenoic acid | Pd/C, H₂ | 25–50°C, 1–3 atm | Dodecanoic acid |

Radical Alkylation

Electron transfer-initiated reactions enable radical-mediated alkylation. Perfluoroalkyliodides add to alkenes under UV light, but applications to branched acid synthesis are nascent.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Alkylation | High regioselectivity (silver salts) | Multiple steps for dimethyl | Moderate |

| Claisen Condensation | Flexible chain elongation | Complex catalyst systems | Low |

| Biosynthesis | Sustainable, renewable feedstocks | Strain optimization required | High |

| Hydrogenation | Simple reaction conditions | Limited to saturated chains | High |

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 3,11-dimethyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl groups at the 3 and 11 positions can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Dodecanoic acid, 3,11-dimethyl-, has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organic compounds.

Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.

Medicine: Investigated for its potential anti-inflammatory and antiviral activities.

Industry: Utilized in the production of biodegradable polymers and surfactants

Mechanism of Action

The mechanism of action of dodecanoic acid, 3,11-dimethyl-, involves its interaction with cellular membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in fatty acid metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Thermal Stability: Dodecanoic Acid vs. Hexadecanoic Acid Ethyl Ester

In pyrolysis studies, dodecanoic acid demonstrated temperature-dependent degradation. At 300°C, it constituted 8.22% of components, decreasing to 0.07% at 400°C due to thermal decomposition into smaller fragments . Comparatively, hexadecanoic acid ethyl ester (C18:0 ethyl ester) showed similar degradation trends but higher initial stability, suggesting that esterification may enhance thermal resistance in longer-chain fatty acids .

| Compound | Percentage at 300°C | Percentage at 400°C |

|---|---|---|

| Dodecanoic acid | 8.22% | 0.07% |

| Hexadecanoic acid ethyl ester | Data not provided | Data not provided |

Chain-Length Variants: Tetradecanoic and Hexadecanoic Acids

Shorter and longer-chain analogues of dodecanoic acid display distinct physicochemical behaviors:

- Tetradecanoic acid (C14:0): Found in date palm pollen (2.80%) and bio-oil (4.22%), it shares surfactant properties with dodecanoic acid but has higher melting points due to increased chain length .

- Hexadecanoic acid (C16:0): A major component in plant extracts (e.g., Kenger), it is less volatile than dodecanoic acid, making it more suitable for lipid-based formulations .

| Property | Dodecanoic Acid (C12:0) | Tetradecanoic Acid (C14:0) | Hexadecanoic Acid (C16:0) |

|---|---|---|---|

| Melting Point (°C) | 44–46 | 54–57 | 63–64 |

| Natural Occurrence (%) | 37.96% (GC-MS) | 2.48% (GC-MS) | 22.58% (Date palm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.